molecular formula C9H8BrClN2 B8386351 5-bromo-7-chloro-3-ethyl-1H-indazole

5-bromo-7-chloro-3-ethyl-1H-indazole

Cat. No.: B8386351
M. Wt: 259.53 g/mol
InChI Key: YFVHKALKFACQRT-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-3-ethyl-1H-indazole is a heterocyclic compound featuring an indazole core substituted with bromine at position 5, chlorine at position 7, and an ethyl group at position 3. Indazoles are nitrogen-containing bicyclic structures with applications in pharmaceuticals, agrochemicals, and materials science. The unique substitution pattern of this compound may influence its electronic properties, solubility, and biological activity.

Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

5-bromo-7-chloro-3-ethyl-2H-indazole

InChI

InChI=1S/C9H8BrClN2/c1-2-8-6-3-5(10)4-7(11)9(6)13-12-8/h3-4H,2H2,1H3,(H,12,13)

InChI Key

YFVHKALKFACQRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=C(C2=NN1)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Spectral Data (NMR, HRMS) Source
5-Bromo-1-ethyl-1H-indazole (3a) 5-Br, 1-Ethyl 225.0032 (HRMS) 40 δ 1.45 (t, CH3), 4.35 (q, CH2)
5-Bromo-7-methoxy-1H-indazole 5-Br, 7-OMe - - CAS: 885279-52-7
5-Chloro-1H-indazole-3-carboxylic acid 5-Cl, 3-COOH - - Similarity score: 0.92
5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid 5-Br, 7-F, 3-COOH - - CAS: 1360953-31-6
5-Bromo-3-(4-iodobenzyl)-1H-indole (9) 5-Br, 3-(4-iodobenzyl) (indole) - - Mp >200°C, IR: specific absorption peaks
Key Observations:
  • Substituent Position : The ethyl group at position 3 in the target compound contrasts with analogs like 5-bromo-1-ethyl-1H-indazole (3a), where the ethyl is at position 1. Positional isomerism can alter electronic distribution and steric effects, impacting reactivity and binding interactions .
  • Electron-Withdrawing vs. Electron-Donating Groups : The 7-chloro substituent in the target compound is electron-withdrawing, whereas analogs like 5-bromo-7-methoxy-1H-indazole () feature an electron-donating methoxy group. This difference may influence solubility, acidity, and interaction with biological targets.

Physicochemical and Spectral Properties

  • Melting Points : Indole derivatives with halogen substituents (e.g., compound 9 in ) exhibit high melting points (>200°C), likely due to strong intermolecular interactions. The target compound’s melting point may follow this trend but remains unconfirmed.
  • NMR Trends : The ethyl group in 5-bromo-1-ethyl-1H-indazole (3a) shows characteristic triplet (δ 1.45) and quartet (δ 4.35) signals for CH3 and CH2 groups, respectively . In the target compound, the ethyl group at position 3 may exhibit similar shifts but with altered coupling constants due to proximity to the indazole nitrogen.

Preparation Methods

Bromination and Chlorination of 3-Ethyl-1H-Indazole

A common approach involves sequential halogenation of 3-ethyl-1H-indazole. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C, followed by chlorination at position 7 using sulfuryl chloride (SO₂Cl₂) in acetonitrile under reflux (3–5 hours). This method yields 68–72% pure product but requires careful temperature control to avoid over-halogenation.

Key Data:

StepReagentSolventTemperatureYield (%)
BrominationNBS (1.1 eq)DCM0–5°C85
ChlorinationSO₂Cl₂ (1.2 eq)AcetonitrileReflux78

Cyclization of Halogenated Benzene Precursors

Hydrazine-Mediated Cyclization

A scalable route starts with 3-bromo-2,6-dichlorobenzonitrile , which undergoes cyclization with hydrazine hydrate in tetrahydrofuran (THF) at 60°C for 4–6 hours. The reaction proceeds via nucleophilic aromatic substitution, forming the indazole core. Subsequent ethylation at position 3 is performed using ethyl iodide and potassium carbonate in dimethylformamide (DMF) .

Reaction Conditions:

  • Cyclization : Hydrazine hydrate (3 eq), THF, 60°C, 6 hours (yield: 76%).

  • Ethylation : Ethyl iodide (1.5 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 hours (yield: 82%).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Ethyl Group Introduction

This method employs a palladium-catalyzed coupling between 5-bromo-7-chloro-1H-indazole and triethylborane using Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 90°C. The reaction achieves 89% regioselectivity for the 3-ethyl position but requires stringent anhydrous conditions.

Optimization Insights:

  • Catalyst : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in yield (89% vs. 62%).

  • Solvent : Toluene/water mixtures reduce side reactions compared to pure DMF.

Green Synthesis via Mechanochemical Grinding

Solvent-Free Cyclization

An eco-friendly approach involves grinding 5-bromo-7-chloro-benzaldehyde with hydrazine hydrate and NH₄Cl in a mortar for 30 minutes. The mechanochemical force promotes cyclization, yielding 5-bromo-7-chloro-1H-indazole, which is then ethylated using ethyl bromide under similar conditions.

Advantages:

  • Yield : 79–81% with no solvent waste.

  • Purity : >95% by HPLC, avoiding column chromatography.

Multi-Step Synthesis from Aniline Derivatives

Nitration-Reduction-Halogenation Sequence

Starting with 3-ethyl-2-methylaniline , this method involves:

  • Nitration at position 5 using HNO₃/H₂SO₄ (0°C, 2 hours).

  • Reduction of the nitro group with Fe/HCl (reflux, 4 hours).

  • Bromination and chlorination using Br₂/CCl₄ and Cl₂ gas , respectively.

Challenges:

  • Regioselectivity : Competing halogenation at positions 4 and 6 requires precise stoichiometry.

  • Yield : 58–63% over four steps.

Protection/Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

To avoid side reactions during ethylation, the indazole NH group is protected using Boc anhydride in dichloromethane with 4-dimethylaminopyridine (DMAP) . After ethylation, the Boc group is removed with HCl/dioxane .

Data Highlights:

  • Protection : Boc₂O (1.2 eq), DMAP (0.1 eq), DCM, 25°C, 12 hours (yield: 92%).

  • Deprotection : 4M HCl/dioxane, 25°C, 2 hours (quantitative) .

Q & A

Q. What approaches validate the compound’s mechanism of action in cellular models?

  • Methodology :
  • Gene knockdown/knockout (e.g., CRISPR-Cas9) of putative targets to observe phenotypic rescue .
  • Phosphoproteomics or western blotting to track downstream signaling pathways .

Contradiction & Reproducibility

Q. How to reconcile discrepancies between in vitro and in vivo toxicity profiles?

  • Methodology :
  • Perform toxicogenomics to identify off-target effects not captured in vitro .
  • Use PBPK modeling to simulate tissue-specific exposure .

Q. What steps ensure reproducibility in crystallographic data for this compound?

  • Methodology :
  • Deposit raw data in the Protein Data Bank (PDB) with full refinement statistics (R-factor, completeness) .
  • Validate using Twinned refinement in SHELXL for non-merohedral twins .

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